1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride
Description
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a bicyclic organic compound featuring a piperazin-2-one core fused with a pyrimidin-2-yl substituent. Its molecular formula is C₈H₁₁Cl₂N₅O, with a molecular weight of 264.11 g/mol (exact data inferred from analogs in –12). The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Notably, its structural analog, 1-pyrimidinylpiperazine (1-PP), is a bioactive metabolite of the anxiolytic drug buspirone and has demonstrated efficacy in reducing anxiety and alcohol dependency in clinical trials . The dihydrochloride derivative is synthesized via reaction of 1-(pyrimidin-2-yl)piperazine with hydrochloric acid, as described in crystal structure studies .
Properties
Molecular Formula |
C8H12Cl2N4O |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H |
InChI Key |
PXNHUGKFDPNKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.
- Biology This compound is studied for its interactions with biological receptors, particularly in the context of neurotransmission.
- Medicine It is investigated for potential therapeutic effects, especially as a metabolite of buspirone and other anxiolytic drugs.
- Industry This compound is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents include nucleophiles such as amines and thiols, often involving the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents. The products depend on the specific reagents and conditions used; for example, nucleophilic substitution can yield various substituted piperazine derivatives.
- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, although these are less common. Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Immunoregulation
Pyrimidylpiperazine (Y-40138), a synthetic derivative of N-[1-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}phenyl)cyclopropyl] acetamide, is a novel dual regulator of pro- and anti-inflammatory cytokines in vivo .
- In alveolar epithelial cells, pre-treatment with Y-40138 reduced LPS-induced biosynthesis of IL-1β, IL-6, and TNF-α and up-regulated an anti-inflammatory counter-loop mediated through IL-10 .
- This regulation of pro- and anti-inflammatory signals was accompanied by an inhibition of the nuclear localization of selective NF-κB subunits .
Monoamine Oxidase Inhibitory Activity
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and screened for their monoamine oxidase A and B inhibitory activity .
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pharmacological and physicochemical properties of piperazine/pyrrolidine derivatives are highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Pharmacological Activity
- 1-Pyrimidinylpiperazine (1-PP) : The free base analog of the target compound is a serotonin 5-HT₁A partial agonist. In a double-blind trial, 1-PP significantly reduced anxiety (Hamilton Rating Scale) and alcohol craving in comorbid patients .
- Pyrimidine-Piperazine Derivatives: Compounds like 4-(pyrimidin-2-yl)piperazin-1-ylmethanone () exhibit varied bioactivity due to ketone substituents, which may modulate enzyme inhibition (e.g., kinases or GPCRs).
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound offers superior water solubility compared to free bases (e.g., 1-PP) or neutral analogs (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid, ).
- Crystallinity: The pyrimidine-piperazine motif often crystallizes in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems, with hydrogen-bonding networks influenced by chloride ions .
Biological Activity
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Structure:
- CAS Number: 2361852-21-1
- Molecular Formula: C8H10Cl2N4O
- Molecular Weight: 239.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in key metabolic pathways.
Enzyme Inhibition
This compound has shown potential as an inhibitor for certain kinases and phosphatases, which are crucial in regulating cellular functions such as proliferation and apoptosis. For instance, it may exhibit inhibitory effects on Class I PI3-kinase enzymes, which are implicated in cancer cell growth and survival .
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound possess significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating notable inhibition .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1-(Pyrimidin-2-yl)piperazin-2-one | MRSA | 15 | |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | S. aureus | 18 | |
| 3k (Thiazole derivative) | Listeria monocytogenes | 20 |
Case Study 1: Anticancer Potential
A study focused on the anticancer properties of piperazine derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. In vitro tests showed that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic profiling of piperazine derivatives has highlighted their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the therapeutic window and optimizing dosage regimens for clinical applications .
Q & A
Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride, and how should purity be validated?
Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with functionalized piperazine intermediates under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(OAc)₂ for cross-coupling reactions .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Validation :
- NMR (¹H/¹³C): Confirm absence of unreacted starting materials.
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks matching the theoretical mass (±2 ppm) .
- Safety : Follow GHS guidelines (e.g., H315, H319) for skin/eye protection and ventilation .
Q. How can researchers ensure accurate structural characterization of this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray Crystallography : Use SHELX software for structure refinement .
- FT-IR Spectroscopy : Identify carbonyl (C=O) and pyrimidine ring vibrations (e.g., 1650–1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature ≥200°C inferred from related piperazine derivatives) .
- Data Cross-Validation : Compare experimental NMR shifts (e.g., δ 8.3 ppm for pyrimidine protons) with computational predictions (DFT/B3LYP) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or solvent impurities. To resolve:
-
Solubility Profiling :
Solvent Temperature (°C) Solubility (mg/mL) Method Reference Water 25 12.5 ± 1.2 Shake-flask DMSO 25 45.8 ± 3.5 UV-Vis -
Crystalline Form Analysis : Use PXRD to identify hydrates or anhydrous forms .
-
Quality Control : Pre-dry solvents over molecular sieves and report lot numbers for reproducibility .
Q. What strategies mitigate toxicity risks during in vitro assays?
Methodological Answer: Refer to GHS hazard classifications:
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Nitrile gloves, lab coat |
| Eye Damage | H319 | Goggles + face shield |
| Respiratory Irritation | H335 | Fume hood (≥0.5 m/s airflow) |
Q. How can mechanistic studies distinguish between target binding and off-target effects?
Methodological Answer:
Q. What experimental adjustments resolve low yields in scale-up synthesis?
Methodological Answer: Common issues and solutions:
| Issue | Root Cause | Solution |
|---|---|---|
| Low Yield | Incomplete coupling | Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ → 10 mol%) |
| Byproduct Formation | Solvent polarity | Switch from DMF to toluene + 10% Et₃N |
- Process Analytical Technology (PAT) :
Data Contradiction Analysis Example
Conflict : Reported logP values range from 1.2 (computational) to 1.8 (experimental).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
